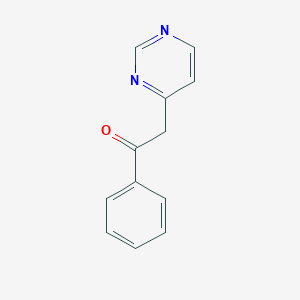

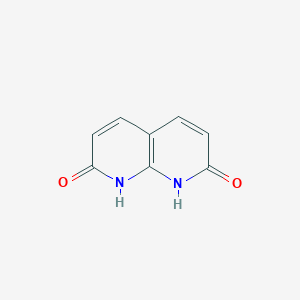

1,8-Naphthyridine-2,7-diol

説明

Synthesis Analysis

The synthesis of 1,8-Naphthyridine-2,7-diol and its derivatives has been explored through various methods. A notable approach includes the simple and efficient synthesis of 2,7-difunctionalized-1,8-naphthyridines, showcasing methods for synthesizing difunctionalized naphthyridines with good yields. This includes the development of novel methods for synthesizing 2,7-diamino-1,8-naphthyridine, indicating an improved and milder synthesis approach (Goswami et al., 2005). Another synthesis route elaborates 1,8-naphthyridine-2,7-dicarboxaldehyde into novel 2,7-dimethylimine derivatives, highlighting the versatility of naphthyridine derivatives in synthesis (Vu et al., 2002).

Molecular Structure Analysis

The molecular structure of 1,8-Naphthyridine-2,7-diol derivatives has been characterized through various analytical techniques. For instance, the structural characterization of di(2-amino-5-methyl-1,8-naphthyridin-1-ium-7-carboxylato)dichlorocuprate(II) dihydrate has provided insights into the coordination environment and molecular geometry around metal ions in naphthyridine-based complexes, revealing a six-coordination by nitrogen and oxygen atoms (Jin et al., 2007).

Chemical Reactions and Properties

1,8-Naphthyridine-2,7-diol undergoes various chemical reactions, offering a pathway to a wide range of derivatives. The ruthenium-catalyzed enantioselective hydrogenation of 1,8-naphthyridine derivatives, for example, is a significant reaction that highlights the potential of these compounds in asymmetric synthesis, leading to chiral heterocyclic building blocks with high enantiomeric excess (Ma et al., 2016).

Physical Properties Analysis

The physical properties of 1,8-Naphthyridine-2,7-diol derivatives, such as thermal stability and crystallinity, have been extensively studied. A series of 4,8-substituted 1,5-naphthyridines demonstrated high phase transition temperatures and robust thermal properties, indicating their potential for use in high-performance materials (Wang et al., 2012).

Chemical Properties Analysis

The chemical properties of 1,8-Naphthyridine-2,7-diol and its derivatives are diverse, with applications ranging from catalysis to material science. The metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines using borane catalysts under mild conditions is an example of the chemical versatility of these compounds, achieving high yields and enantioselectivity in some cases (Wang et al., 2016).

科学的研究の応用

Medicinal Chemistry

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities . They are used in the treatment of bacterial infections . A compound containing 1,8-naphthyridine core, Gemifloxacin, has reached the drug market .

Materials Science

1,8-Naphthyridines are used as components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

Synthetic Receptors

2,7-difunctionalized-1,8-naphthyridines are used as important binding units in the molecular design of synthetic receptors .

Genomic Sequencing

1,8-naphthyridine-2,7-diamine is designed as a recognition molecule to read DNA base pairs for genomic sequencing by electron tunneling .

Antihypertensives and Antiarrhythmics

Substituted 1,8-naphthyridine compounds are used as antihypertensives and antiarrhythmics . These compounds can help regulate blood pressure and heart rhythm.

Herbicide Safeners

1,8-Naphthyridines are also used as herbicide safeners . These compounds protect crops from the damaging effects of herbicides.

Ligands in Coordination Chemistry

With flanking nitrogen centers, 1,8-naphthyridine serves as a binucleating ligand in coordination chemistry .

Synthesis of Complex Molecular Architectures

1,8-Naphthyridines can be used in multicomponent reactions to efficiently generate a diverse set of complex molecular architectures, which have wide application in medicinal chemistry and chemical biology .

Water-Soluble Catalyst

A water-soluble Ir catalyst efficiently catalyzes the synthesis of 1,8-naphthyridines in water under air atmosphere .

特性

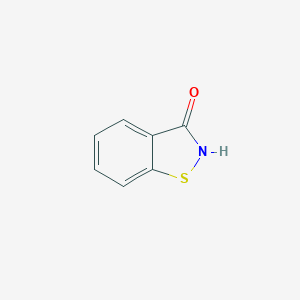

IUPAC Name |

1,8-dihydro-1,8-naphthyridine-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-6-3-1-5-2-4-7(12)10-8(5)9-6/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJALSNRALPCDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70413289 | |

| Record name | 1,8-NAPHTHYRIDINE-2,7-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Naphthyridine-2,7-diol | |

CAS RN |

49655-93-8 | |

| Record name | 1,8-NAPHTHYRIDINE-2,7-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI)](/img/structure/B19024.png)

![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B19030.png)

![3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B19037.png)

![3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B19038.png)

![1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B19046.png)